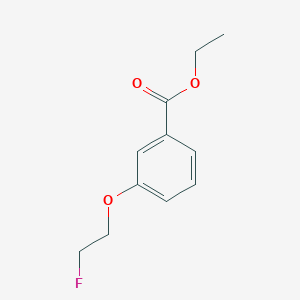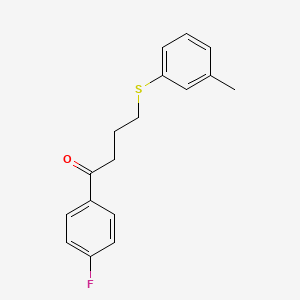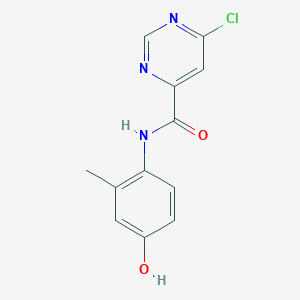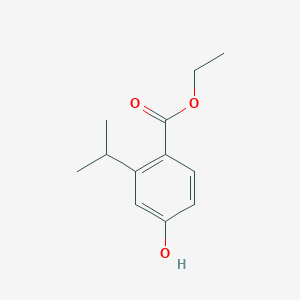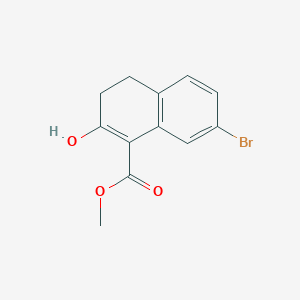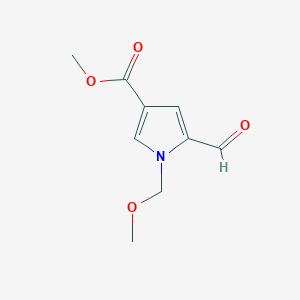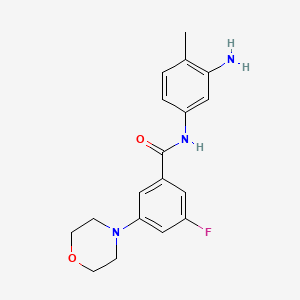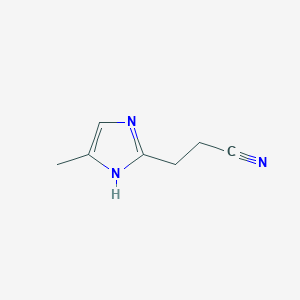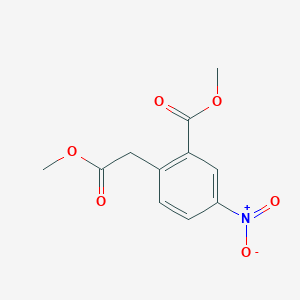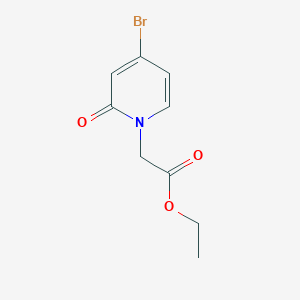
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring, an oxo group at the 2-position, and an ethyl acetate group attached to the nitrogen atom. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential biological activities and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE typically involves the bromination of a pyridine derivative followed by esterification. One common method is:
Bromination: Starting with 2-oxopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Esterification: The brominated product is then reacted with ethyl acetate in the presence of a base such as sodium ethoxide or potassium carbonate to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while reduction would yield a hydroxyl derivative.
科学研究应用
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, or pharmaceuticals.
作用机制
The mechanism of action of ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and oxo group can participate in hydrogen bonding, halogen bonding, or other interactions that modulate the activity of the compound.
相似化合物的比较
Similar Compounds
Ethyl (4-chloro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (4-fluoro-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Ethyl (4-iodo-2-oxopyridin-1(2H)-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
ETHYL 2-(4-BROMO-2-OXOPYRIDIN-1(2H)-YL)ACETATE is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
属性
分子式 |
C9H10BrNO3 |
|---|---|
分子量 |
260.08 g/mol |
IUPAC 名称 |
ethyl 2-(4-bromo-2-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-9(13)6-11-4-3-7(10)5-8(11)12/h3-5H,2,6H2,1H3 |
InChI 键 |
HGHNFNOPUOLUAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C=CC(=CC1=O)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
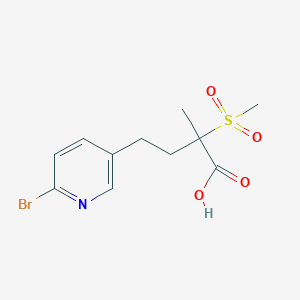
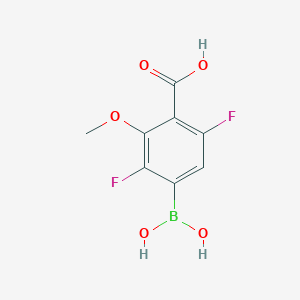
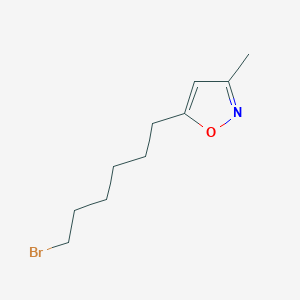
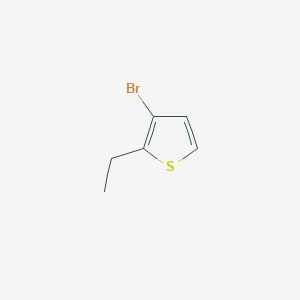
![7-Chloro-2-benzo[b]thiophenecarboxylic acid chloride](/img/structure/B8432484.png)
